molecular formula C9H11F3N2 B1484040 1-Ethyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2098007-33-9

1-Ethyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No. B1484040
CAS RN: 2098007-33-9
M. Wt: 204.19 g/mol
InChI Key: QGKJTEDDVCVEKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure composed of three carbon atoms and two nitrogen atoms . They are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, 3-(Trifluoromethyl)pyrazoles can undergo alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles .


Molecular Structure Analysis

The molecular structure of pyrazoles is a five-membered ring with two nitrogen atoms at positions 1 and 2 and three carbon atoms . The trifluoromethyl group in your compound would add electron-withdrawing character, which could influence its reactivity and properties.


Chemical Reactions Analysis

Pyrazoles can participate in a variety of chemical reactions. For example, 3-(Trifluoromethyl)pyrazoles can undergo alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific pyrazole compound would depend on its substituents. For instance, Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Scientific Research Applications

Synthesis Applications

  • Ethyl 3‐ and 5‐Triflyloxy‐1H‐pyrazole‐4‐carboxylates, related to the compound , have been utilized as precursors in Sonogashira-type cross-coupling reactions. These reactions have been used to synthesize condensed pyrazoles with potential applications in various fields (Arbačiauskienė et al., 2011).

Chemical Reactivity and Properties

  • Research has demonstrated the unique reactivity of similar compounds for the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidines. These compounds have shown potential as fluorescent molecules and may have applications in biological imaging (Wu et al., 2006).

Agrochemical Applications

  • Some derivatives of this compound have been explored for their fungicidal and nematocidal activities, indicating potential use in agriculture and pest control (Zhao et al., 2017).

Potential in Drug Discovery

  • Pyrazole derivatives, structurally related to the compound , have been investigated for their anticancer properties. These studies highlight the potential of such compounds in the development of new therapeutic agents (Jose, 2017).

Biological Studies

  • The compound and its derivatives have been used in studies exploring their biological activity, such as antihyperglycemic effects, indicating potential applications in medicinal chemistry (Kees et al., 1996).

Safety and Hazards

As for safety and hazards, Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

Mechanism of Action

Target of Action

Pyrazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been reported to interact with various targets, including enzymes, receptors, and proteins, playing significant roles in numerous biological processes .

Mode of Action

It is known that pyrazole derivatives interact with their targets in a variety of ways, often leading to changes in the function or activity of the target . The specific interactions and resulting changes would depend on the particular structure and properties of the pyrazole derivative, as well as the nature of the target.

Biochemical Pathways

Pyrazole derivatives have been reported to influence a variety of biochemical pathways, often as a result of their interactions with enzymes, receptors, and other proteins . The downstream effects of these interactions can include changes in cellular signaling, gene expression, and metabolic processes .

Pharmacokinetics

The compound’s bioavailability would be influenced by these properties, as well as factors such as its solubility, stability, and interactions with transport proteins .

Result of Action

Given the diverse biological activities reported for pyrazole derivatives, it is likely that this compound could have a range of potential effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Ethyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole. These factors can include temperature, pH, and the presence of other substances that could interact with the compound . .

properties

IUPAC Name

1-ethyl-3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2/c1-2-14-7-5-3-4-6(7)8(13-14)9(10,11)12/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKJTEDDVCVEKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CCC2)C(=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 2
Reactant of Route 2
1-Ethyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 3
Reactant of Route 3
1-Ethyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 4
Reactant of Route 4
1-Ethyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 5
Reactant of Route 5
1-Ethyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 6
1-Ethyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.